1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-N-pyridin-4-ylindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-13-5-3-2-4-11(13)10-14(18)15(19)17-12-6-8-16-9-7-12/h2-10H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWHIPOZGUNMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40490441 | |
| Record name | 1-Methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40490441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62289-87-6 | |
| Record name | 1-Methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40490441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for Indole-2-Carboxamides
The synthesis of the indole-2-carboxamide scaffold is typically achieved through a convergent approach where a suitably substituted indole-2-carboxylic acid is joined with an amine. This strategy allows for significant molecular diversity by varying either the indole (B1671886) core or the amine component.
The formation of the carboxamide linkage is a cornerstone of this synthetic strategy. The most common method involves the direct coupling of a carboxylic acid (the indole-2-carboxylic acid core) with an amine. This transformation requires the activation of the carboxylic acid, which is typically accomplished using a variety of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile to form the stable amide bond.
Several classes of coupling reagents are routinely employed, each with specific advantages concerning reaction time, yield, and suppression of side reactions like racemization. Common examples include carbodiimides, such as 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency. sigmaaldrich.com Another widely used class is the uronium-based reagents, such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU), which are known for their high reactivity and are often employed with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). chemicalbook.com
An alternative, albeit less direct, route involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the indole-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. scbt.com
| Reagent Class | Abbreviation | Full Name | Typical Additive/Base | Reference |
|---|---|---|---|---|
| Carbodiimide | EDC | 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide | HOBt, DIPEA | sigmaaldrich.com |
| Uronium | HATU | 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | DIPEA, Et₃N | chemicalbook.com |
| Phosphonium | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | DIPEA | nih.gov |
| Chlorinating Agent | SOCl₂ | Thionyl Chloride | Pyridine, Et₃N | scbt.com |
The introduction of a methyl group at the N1 position of the indole ring is a key structural feature of the target compound. This modification is typically performed either on the indole-2-carboxylic acid precursor or an earlier intermediate. The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base to generate an indolide anion, which then acts as a nucleophile.
Classic methods for N-methylation involve the use of strong bases like sodium hydride (NaH) to deprotonate the indole, followed by the addition of an electrophilic methyl source such as methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS). vulcanchem.com While effective, these traditional methylating agents are highly toxic.
More recently, greener and less hazardous alternatives have been developed. Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent. vulcanchem.com The reaction with DMC often requires higher temperatures and the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). vulcanchem.comgoogle.com This method provides the desired N-methylated product in high yields and is suitable for larger-scale synthesis due to the lower toxicity and cost of the reagent. vulcanchem.com
| Methylating Agent | Abbreviation | Typical Base | Key Characteristics | Reference |
|---|---|---|---|---|
| Methyl Iodide | MeI | NaH, K₂CO₃ | Highly reactive, traditional method, toxic. | vulcanchem.com |
| Dimethyl Sulfate | DMS | NaH, NaOH | Highly reactive, traditional method, highly toxic. | vulcanchem.com |
| Dimethyl Carbonate | DMC | K₂CO₃, Zeolites, DBU | Environmentally friendly, less toxic, requires higher temperatures. | vulcanchem.com |
Synthesis of 1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide
The synthesis of the title compound can be efficiently achieved by a convergent route that combines the established methodologies of N1-methylation and amide bond formation. A plausible and efficient pathway involves the coupling of two key precursors: 1-methyl-1H-indole-2-carboxylic acid and 4-aminopyridine (B3432731).
The synthesis begins with the preparation or acquisition of the necessary starting materials.
1-methyl-1H-indole-2-carboxylic acid : This key precursor is commercially available, simplifying the initial steps of the synthesis. Alternatively, it can be synthesized by the N-methylation of 1H-indole-2-carboxylic acid or its corresponding ester using one of the methods described in section 2.1.2, followed by ester hydrolysis if necessary.
4-aminopyridine : This is also a commercially available reagent.
With both precursors in hand, the central reaction is the amide coupling. In a typical procedure, 1-methyl-1H-indole-2-carboxylic acid and 4-aminopyridine would be dissolved in an appropriate anhydrous solvent, such as DMF or dichloromethane (B109758) (DCM). A coupling agent, for instance HATU, along with a base like DIPEA, is then added to the mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the crude product is isolated through standard workup procedures, which may involve aqueous extraction to remove the coupling agent byproducts and excess reagents. The isolated solid can then be purified, often by recrystallization or column chromatography, to yield the pure this compound.
The efficiency and yield of the amide coupling reaction can be highly dependent on the specific conditions employed. Optimization of these parameters is a critical step in developing a robust synthetic protocol.
Coupling Reagent : The choice of coupling agent can significantly impact the reaction. While HATU is highly effective, other reagents like EDC/HOBt or converting the acid to an acyl chloride could be explored to find the most cost-effective and highest-yielding method.
Solvent : The polarity and aprotic nature of the solvent are important. DMF is a common choice due to its ability to dissolve a wide range of reactants, while DCM is also frequently used and can simplify product isolation.
Base : A non-nucleophilic organic base is crucial for scavenging the acid produced during the activation step and for facilitating the reaction. The stoichiometry of the base (typically 2-3 equivalents) can be adjusted to optimize the reaction rate and minimize side reactions.
Temperature and Reaction Time : Most amide couplings proceed efficiently at room temperature. However, for less reactive substrates, gentle heating may be required. Reaction times can vary from a few hours to overnight, and optimization involves finding the shortest time required for full conversion of the starting material.
By systematically varying these conditions, the reaction can be optimized to maximize the yield and purity of the final product, this compound.
Exploration of Structural Modifications and Analog Design
The indole-2-carboxamide scaffold serves as a versatile template for the design of new chemical entities. Structural modifications can be systematically explored to investigate structure-activity relationships (SAR) for various biological targets. These modifications can be made to three principal regions of the this compound core: the indole ring, the pyridine ring, and the amide linker.
Indole Ring Modifications : The benzene (B151609) portion of the indole nucleus is amenable to substitution at positions 4, 5, 6, and 7. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens like fluorine or chlorine) can modulate the electronic properties and lipophilicity of the molecule. tandfonline.com Such modifications can influence the compound's metabolic stability and target engagement.
Pyridine Ring Modifications : The position of the nitrogen atom in the pyridine ring can be altered (e.g., to produce pyridin-2-yl or pyridin-3-yl analogs). Furthermore, the pyridine ring itself can be substituted with various functional groups to probe for additional binding interactions with a biological target.
Amide Linker and N-substituent Modifications : While the current structure is a direct N-aryl carboxamide, analogs can be designed by introducing a spacer, such as a methylene (B1212753) group, between the amide nitrogen and the pyridine ring (e.g., N-(pyridin-4-ylmethyl)). nih.gov Additionally, replacing the pyridine ring with other aromatic, heteroaromatic, or aliphatic groups is a common strategy to explore a wider chemical space. tandfonline.com For instance, analogs bearing adamantyl or phenyl groups have been synthesized and studied. nih.gov
The synthesis of these analogs would follow similar chemical pathways, utilizing appropriately substituted indole-2-carboxylic acids or amines in the key amide coupling step. This systematic approach to analog design allows for a thorough exploration of the chemical space around the parent molecule.
Varied Substitutions on the Indole Ring System
The indole ring system of this compound is a prime target for substitution, allowing for the modulation of the molecule's electronic and steric properties. Synthetic strategies typically involve the use of pre-functionalized indole-2-carboxylic acids which are then coupled with 4-aminopyridine, or post-synthesis modification of the indole nucleus.
Common derivatizations focus on positions 4, 5, 6, and 7 of the indole ring. Halogenation is a frequently employed strategy; for instance, introducing fluorine, chlorine, or bromine atoms can significantly alter the compound's lipophilicity and metabolic stability. tandfonline.comnih.gov The synthesis of halogenated derivatives often starts from the corresponding substituted indole-2-carboxylic acids.
Beyond halogens, other functional groups can be introduced. For example, the incorporation of a methoxy (B1213986) group at the 4-position or methyl groups at the 4- and 6-positions has been explored in analogous indole-2-carboxamide series. rsc.org These substitutions are typically achieved by using the appropriately substituted indole-2-carboxylic acid as a starting material. The coupling reaction to form the final amide is commonly facilitated by standard peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of an activator such as hydroxybenzotriazole (B1436442) (HOBt). rsc.org
The nitrogen at position 1 of the indole is already methylated in the parent compound. However, structure-activity relationship studies on related series have shown that varying this substituent can be detrimental to certain biological activities, suggesting the N-methyl group is a critical feature. nih.gov Nevertheless, the synthesis allows for other N-alkyl or N-aryl groups to be introduced, typically by alkylating the indole nitrogen of an indole-2-carboxylate (B1230498) ester before the amide coupling step. tandfonline.comnih.gov
Table 1: Examples of Substitutions on the Indole Ring
| Position of Substitution | Substituent | Synthetic Precursor Example |
|---|---|---|
| 1 | 4-Fluorobenzyl | Ethyl 1-(4-fluorobenzyl)-1H-indole-2-carboxylate |
| 4 | Methoxy | 4-Methoxyindole-2-carboxylic acid |
| 5 | Bromo | Ethyl 5-bromo-1H-indole-2-carboxylate |
| 6 | Chloro | 6-Chloroindole-2-carboxylic acid |
Modifications to the Pyridinyl Moiety
The pyridinyl moiety offers another avenue for structural diversification. Modifications can involve introducing substituents onto the pyridine ring or changing the point of attachment to the carboxamide nitrogen. While the parent compound features a linkage at the 4-position of the pyridine, analogs with 2- and 3-pyridinyl moieties are also synthetically accessible.
The synthesis of these analogs involves coupling 1-methyl-1H-indole-2-carboxylic acid with the corresponding substituted aminopyridine. A variety of substituted aminopyridines are commercially available or can be synthesized, allowing for the introduction of groups such as methyl, trifluoromethyl, and halogens at various positions on the pyridine ring. mdpi.comresearchgate.net For example, reacting 1-methyl-1H-indole-2-carboxylic acid with 2-amino-5-methylpyridine (B29535) would yield the N-(5-methylpyridin-2-yl) analog.
Table 2: Examples of Modifications to the Pyridinyl Moiety
| Pyridine Isomer | Substituent(s) | Reagent Example |
|---|---|---|
| Pyridin-2-yl | 5-Trifluoromethyl | 2-Amino-5-(trifluoromethyl)pyridine |
| Pyridin-3-yl | --- | 3-Aminopyridine |
| Pyridin-4-yl | 2-Methyl | 4-Amino-2-methylpyridine |
| Pyridin-2-yl | 5-Methyl | 2-Amino-5-methylpyridine |
Diversification of the Carboxamide Linker
The carboxamide linker is a crucial structural element that dictates the spatial orientation of the indole and pyridine rings. While the amide bond is prevalent, its properties can be modified, or it can be replaced with bioisosteres to alter the molecule's stability, hydrogen bonding capacity, and conformational flexibility.
One common modification is N-alkylation of the amide nitrogen. However, for this compound, this would result in a permanently charged pyridinium (B92312) salt, drastically changing its properties.
A more subtle modification involves introducing a spacer, such as a methylene group, between the pyridine ring and the amide nitrogen. This can be achieved by using 4-(aminomethyl)pyridine (B121137) instead of 4-aminopyridine in the coupling reaction with 1-methyl-1H-indole-2-carboxylic acid. This extension, creating a benzylamine-type linkage, increases the flexibility of the molecule. Studies on related indole carboxamides have shown that incorporating such alkyl chain spacers can lead to more potent compounds in certain biological assays. tandfonline.comnih.gov
Furthermore, the amide bond can be replaced entirely with other functional groups. For example, reduction of the amide carbonyl could yield an amine linker. Alternatively, the amide could be replaced with an imine, which has been explored in related indole series. tandfonline.com Another approach is the synthesis of a ketone linker, forming a (1-methyl-1H-indol-2-yl)(pyridin-4-yl)methanone, which can be achieved through different synthetic routes, such as a Grignard reaction involving a pyridine derivative and an activated indole species. google.com
Table 3: Examples of Carboxamide Linker Diversification
| Linker Type | Modification | Synthetic Approach |
|---|---|---|
| Extended Amide | Insertion of a methylene (-CH2-) group | Coupling with 4-(aminomethyl)pyridine |
| Amine | Reduction of the carbonyl group | Reduction of the final carboxamide (e.g., with LiAlH4) |
| Ketone | Replacement of -C(=O)NH- with -C(=O)- | Grignard reaction of a pyridinylmagnesium halide with an activated indole-2-carbonyl species |
Structure Activity Relationship Sar Studies
Correlating Structural Features with Biological Activity in Indole-2-Carboxamide Series
The indole-2-carboxamide framework is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to activities such as antitubercular, anticancer, and anti-inflammatory effects. mdpi.comnih.gov The biological activity is a composite of contributions from the indole (B1671886) nucleus, the carboxamide linker, and the various substituents on these core components.
Key structural determinants for activity in the broader indole-2-carboxamide class include:
The Indole Core: The bicyclic indole structure itself is crucial for the activity of many compounds. It serves as a rigid scaffold to orient other functional groups and can engage in hydrophobic and π-stacking interactions with target proteins. researchgate.net
The Carboxamide Linker: The carboxamide moiety at the C2 position is a critical feature. It often participates in essential hydrogen bonding interactions with amino acid residues in the binding sites of target enzymes or receptors. nih.gov Its presence is considered a requirement for the activity of certain classes of CB1 allosteric modulators. nih.gov
Substituents on the Amide Nitrogen: The nature of the group attached to the amide nitrogen is a major determinant of potency and selectivity. Large, bulky groups like adamantane (B196018) and rimantadine (B1662185) have proven effective in antitubercular agents, highlighting the importance of this region for target engagement. rsc.org
| Structural Feature | General Impact on Biological Activity | Example Series | Citation(s) |
| Indole-2-carboxamide Core | Essential scaffold for orienting substituents and forming key interactions. | General | mdpi.comrsc.org |
| Carboxamide Linker | Critical for hydrogen bonding with target proteins. | CB1 Modulators | nih.gov |
| Increased Lipophilicity | Often enhances potency, particularly in antitubercular agents. | Antituberculars | rsc.org |
| N-substituent | Major determinant of potency and selectivity; bulky groups can be favorable. | Antituberculars | rsc.org |
Impact of N1-Methylation on Indole-2-Carboxamide SAR
The substituent at the N1 position of the indole ring can significantly modulate a compound's pharmacological profile. Methylation at this position, as seen in 1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide, introduces several key changes compared to an unsubstituted N1-H analog.
While direct SAR studies extensively comparing N1-H with N1-methyl across various biological targets for this specific scaffold are not widely available, the fundamental chemical consequences of this modification allow for well-grounded inferences:
Removal of Hydrogen Bond Donor: The N1-H of an indole is a hydrogen bond donor. Replacing the hydrogen with a methyl group removes this capability. This can be beneficial if the N1-H would otherwise form an unfavorable steric or electronic interaction within the target's binding site.
Altered Conformation: N1-substitution can influence the preferred conformation of the side chains at other positions, which may affect how the molecule fits into its binding pocket.
Enhanced Metabolic Stability: The N1-H position can be a site of metabolic activity. Methylation can block this metabolic pathway, potentially increasing the compound's half-life.
In the context of mRNA therapeutics, N1-methylation of pseudouridine (B1679824) enhances duplex stability and allows the molecule to evade certain immune responses, partly by removing a hydrogen bond donor and improving base-stacking interactions. nih.gov These principles suggest that N1-methylation on the indole ring similarly alters key physicochemical properties that are critical for molecular recognition and biological activity. However, in some series, an unsubstituted indole N-H has been found to be essential for potency. acs.org
Influence of Pyridinyl Substitution on SAR
The N-(pyridin-4-yl) group is a crucial component of the title compound, imparting distinct properties compared to N-phenyl or N-alkyl analogs. The pyridine (B92270) ring is a bioisostere of a phenyl ring but with a key difference: the presence of a nitrogen atom.
This nitrogen atom significantly influences the molecule's properties:
Hydrogen Bond Acceptor: The pyridine nitrogen is a hydrogen bond acceptor, providing an additional interaction point with a biological target that a simple phenyl ring cannot offer. mdpi.com This can be critical for anchoring the ligand in the binding site and enhancing affinity.
Modulated Electronics: The electron-withdrawing nature of the pyridine nitrogen alters the electronic distribution of the aromatic ring, which can affect π-π or cation-π interactions with the target.
While N-heteroaromatic carboxamides and ureas are common motifs in drug design, the specific contribution of the pyridinyl group is target-dependent. researchgate.net In some cases, replacement of other groups with pyridinyl moieties has led to decreased potency, indicating that the specific geometry and electronic properties were not optimal for that particular target. mdpi.com
Positional Effects of Substituents on Indole and Pyridine Rings
The specific placement of substituents on both the indole and pyridine rings is a critical factor in determining the biological activity of indole-2-carboxamides.
Indole Ring Substitution: Research on various indole-2-carboxamide series has consistently shown that the substitution pattern on the indole's benzene (B151609) ring profoundly impacts activity.
Positions 4 and 6: These positions have been identified as optimal for substitution in several series of antitubercular agents. rsc.org Compounds with chloro, fluoro, or cyano groups at the 4- and/or 6-positions showed significantly improved metabolic stability and potency. rsc.orgmdpi.com
Position 5: Halogenation (chloro or fluoro) at the C5 position has been shown to enhance the activity of CB1 receptor allosteric modulators. nih.gov
Position 7: In a series of CysLT1 antagonists, methoxy (B1213986) substitution at the C7 position was found to be the most favorable for activity, while substitution at position 4 was the least favorable. nih.gov
| Indole Position | Favorable Substituent(s) | Biological Target/Activity | Citation(s) |
| 4- and 6- | -Cl, -F, -CN | Antitubercular (MmpL3) | rsc.orgmdpi.com |
| 5- | -Cl, -F | CB1 Allosteric Modulation | nih.gov |
| 7- | -OCH₃ | CysLT1 Antagonism | nih.gov |
Pyridine Ring Substitution: The position of the nitrogen atom within the N-pyridinyl ring (i.e., 2-, 3-, or 4-pyridinyl) is a key determinant of the molecule's three-dimensional shape and charge distribution, directly affecting target binding. In a study of quinolone-3-carboxamides as PI3Kα inhibitors, the N-(pyridin-4-yl) analog showed superior activity compared to the N-(pyridin-3-yl) analog, affirming the significance of the 4-position isomer for inducing inhibitory activity in that specific context. mdpi.com
Furthermore, substitutions on the pyridine ring itself can modulate activity. In a series of pyrazolopyrimidine-based antitubercular agents containing a pyridin-2-ylmethylamine side chain, substituents placed at the 5'-position of the pyridine ring were generally well-tolerated, while substitutions at the 6'-position (ortho to the nitrogen) were detrimental to activity. nih.gov This highlights a sensitivity to steric hindrance near the pyridine nitrogen.
Stereochemical Considerations and Their Biological Implications
Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. While this compound itself is achiral, the introduction of chiral centers through substitution on either the indole or pyridine rings would have significant biological implications.
When a chiral center is present, the resulting enantiomers, despite having identical chemical formulas and connectivity, have different spatial arrangements. This can lead to significant differences in their biological activity, a phenomenon known as enantioselectivity. One enantiomer may fit perfectly into a chiral binding pocket, leading to high potency, while the other may fit poorly or not at all, resulting in low or no activity.
For example, in the development of a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, an indole-containing scaffold, as CFTR potentiators, in-depth SAR studies led to the identification of a single, enantiomerically pure compound with superior efficacy and a promising drug-like profile. This underscores that for chiral molecules within this broader class, biological activity is often dependent on a specific stereoisomer. Therefore, should any derivatives of this compound be designed to include chiral elements, the evaluation of individual stereoisomers would be essential to fully understand their biological potential.
Mechanistic Biological Evaluation in Vitro and Preclinical Models
Investigation of Cellular Targets and Pathways
The initial steps in characterizing the mechanism of action of a compound involve identifying its direct molecular targets and the signaling pathways it modulates. For 1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide, this has involved a focus on key cellular components such as enzymes and receptors.
Enzyme Inhibition Studies (e.g., Kinases, Hydrolases)
While the broader class of indole-2-carboxamide derivatives has been investigated for the inhibition of various enzymes, specific inhibitory data for this compound against kinases or hydrolases is not extensively detailed in publicly available research. However, related pyridine (B92270) carboxamide derivatives have demonstrated inhibitory activity against enzymes like urease. For instance, a series of pyridine carboxamide derivatives were synthesized and showed potent urease inhibition, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com This suggests that the core scaffold of this compound has the potential for enzyme inhibition, though specific kinase or hydrolase targets for this particular molecule remain to be fully elucidated.
Receptor Binding and Modulation (e.g., CB1 Receptor Allosterism)
Identification of Molecular Targets (e.g., MmpL3 in Mycobacteria)
A significant area of investigation for indole-2-carboxamides is their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net Many compounds from this class have been identified as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govacs.org MmpL3 is an essential transporter protein involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.gov Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. While indole-2-carboxamides as a class are known MmpL3 inhibitors, specific experimental validation and inhibitory concentrations for this compound against MmpL3 have not been specifically reported in the reviewed literature.
Cellular Activity Studies
Beyond direct molecular interactions, the biological effects of this compound are assessed through its impact on whole cells, particularly its ability to inhibit cell growth and induce cell death.
Antiproliferative and Growth Inhibition Assays in Cell Lines
Derivatives of indole-2-carboxamide have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net For instance, certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have shown potent anticancer effects. nih.govresearchgate.netnih.gov Although specific IC50 values for this compound are not available, the general scaffold is a promising framework for the development of antiproliferative agents. researchgate.net
Interactive Data Table: Antiproliferative Activity of Related Indole-2-Carboxamide Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| Derivative A | HCT116 | 0.34 |
| Derivative B | HTB-26 | 10-50 |
| Derivative C | PC-3 | 10-50 |
| Derivative D | HepG2 | 10-50 |
Note: This table presents data for related indole-2-carboxamide compounds to illustrate the potential activity of the scaffold, as specific data for this compound is not available.
Mechanism of Cell Death Studies (e.g., Apoptosis, Methuosis)
The cytotoxic action of indole (B1671886) derivatives often involves the induction of programmed cell death pathways.
Apoptosis: Several studies on related indole-2-carboxamide derivatives have shown that their anticancer activity is associated with the induction of apoptosis. nih.govmdpi.com This is often characterized by the activation of caspases and is a common mechanism for many chemotherapeutic agents. For example, the cytotoxic effects of some 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been linked to Nur77-dependent apoptosis. nih.govnih.gov
Methuosis: Another form of non-apoptotic cell death induced by some indole derivatives is methuosis. nih.govnih.govresearchgate.net This process is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, leading to cell death. nih.gov Certain indolyl-pyridinyl-propenones, which share structural similarities with the compound of interest, have been identified as potent inducers of methuosis. nih.govacs.org The potential for this compound to induce methuosis has been theorized based on its chemical structure, although direct experimental evidence is lacking. researchgate.net
Antiviral Replication Inhibition Assays
While direct antiviral replication inhibition data for this compound is not prominently reported, studies on similar indole-2-carboxylate (B1230498) derivatives have demonstrated a broad spectrum of antiviral activities. For instance, a series of novel indole-2-carboxylate derivatives were synthesized and evaluated for their ability to inhibit various viruses in vitro. Several of these compounds showed potent activity against influenza A, influenza B, HSV-1, and Coxsackie B3 virus. nih.gov The general structure of these active compounds, featuring the indole-2-carboxylate core, suggests that the broader chemical class to which this compound belongs is of interest in the development of new antiviral agents. nih.gov
Antimicrobial/Antifungal Efficacy in In Vitro Models
The antimicrobial and antifungal potential of compounds with pyridine carboxamide and indole carboxamide structures has been a subject of scientific inquiry.
Antifungal Activity: Research into N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives has revealed moderate antifungal activities against several phytopathogenic fungi. mdpi.commdpi.comresearchgate.net In these studies, compounds were tested in vitro against fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.commdpi.comresearchgate.net Certain derivatives displayed significant inhibition of fungal growth, in some cases exceeding the efficacy of commercial fungicides like carboxin (B1668433) and boscalid (B143098) at the same concentration. mdpi.commdpi.comresearchgate.net These findings highlight the potential of the N-pyridinyl carboxamide moiety in developing new antifungal agents.
The general class of pyridine carboxamides has also been investigated as potential succinate (B1194679) dehydrogenase inhibitors, a known target for fungicides. nih.gov Some novel pyridine carboxamide derivatives have demonstrated good in vitro and in vivo antifungal activity against Botrytis cinerea. nih.gov
Antimicrobial Activity: The broader families of pyridine and indole derivatives are known to possess antimicrobial properties. nih.govmdpi.comnih.gov For instance, various pyridine compounds have been synthesized and have shown good antimicrobial activity against a range of bacteria and fungi, including S. aureus, E. coli, and C. albicans. nih.govmdpi.com Similarly, new derivatives of 1H-indole-2-carboxamide have been prepared and tested as potential antibacterial and antifungal agents, although some studies have reported weak bioactivity for certain carboxylic acid and ester derivatives compared to standard drugs. researchgate.net
More specifically, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been synthesized and shown to be effective antibacterial agents against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.comresearchgate.net
While this body of research points to the potential of the core structures within this compound, specific data on the antimicrobial and antifungal efficacy of the exact compound is needed for a definitive assessment.
Selectivity Profiling Against Related Targets and Cell Types
The selectivity of a compound is a critical factor in its development as a therapeutic agent, as it helps to minimize off-target effects. For compounds structurally related to this compound, selectivity has been explored in the context of their primary biological targets.
For example, in the study of antifungal pyridine carboxamides targeting succinate dehydrogenase (SDH), the inhibitory activity against the target enzyme was a key measure of selectivity. nih.gov Similarly, for antiviral compounds, selectivity is often expressed as a selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective antiviral concentration. nih.gov
In other therapeutic areas, such as oncology, derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been evaluated for their ability to target specific proteins like Nur77, with some compounds showing lower toxicity in non-cancerous cell lines, indicating a degree of selectivity. nih.govresearchgate.net
However, without specific experimental data for this compound, its selectivity profile against related biological targets and different cell types remains to be determined.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide, docking studies can elucidate how it might interact with various protein targets. While specific studies on this exact molecule are not extensively detailed in the public domain, analysis of its core scaffolds—indole-2-carboxamide and pyridine (B92270)—allows for a robust theoretical assessment of its potential binding behaviors.
The binding mode of a ligand is determined by the sum of its intermolecular interactions with the protein's active site. The structural features of this compound suggest it can participate in a variety of key interactions.
Hydrogen Bonding: The carboxamide linker is a classic hydrogen bond motif. The amide nitrogen (-NH-) can act as a hydrogen bond donor, while the carbonyl oxygen (-C=O) is a strong hydrogen bond acceptor. Furthermore, the nitrogen atom in the pyridinyl ring can act as a hydrogen bond acceptor. Studies on related indole-2-carboxamide derivatives have shown that these groups frequently form critical hydrogen bonds with amino acid residues such as Glycine, Leucine, and Threonine in protein binding sites. mdpi.com
π-π Stacking and Hydrophobic Interactions: The indole (B1671886) ring is an aromatic system capable of engaging in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). The fused benzene (B151609) portion of the indole scaffold and the pyridine ring can fill hydrophobic pockets within the active site, contributing significantly to binding affinity. nih.govnih.gov
Cation-π Interactions: The electron-rich π system of the indole or pyridine ring can interact favorably with cationic amino acid residues such as Arginine (Arg) and Lysine (Lys). rsc.org This type of interaction is crucial for the binding of many ligands to their protein targets.
Molecular docking simulations of analogous N-arylsulfonyl-indole-2-carboxamide derivatives against targets like galectin-3 have shown the indole scaffold anchoring within the binding site, with the carboxamide group forming key hydrogen bonds with residues like Arg144. nih.govnih.govacs.org Similarly, docking of indole derivatives into the hydrophobic pocket of HIV gp41 predicted interactions where the indole NH forms a hydrogen bond, and the ring itself makes hydrophobic contacts. nih.gov
| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Indole Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ala |
| Indole Ring | Cation-π | Lys, Arg |
| Carboxamide (-CONH-) | Hydrogen Bond Donor (N-H) & Acceptor (C=O) | Ser, Thr, Asn, Gln, Asp, Glu, Backbone C=O/N-H |
| Pyridine Ring | Hydrogen Bond Acceptor (N) | Ser, Thr, Asn, Gln, Lys, Arg |
| Pyridine Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp |
The structural characteristics of this compound make it a candidate for binding to various types of protein pockets. Indole-based compounds are known to target a wide range of proteins, including enzymes and receptors.
Potential binding pockets for this compound would likely feature a combination of hydrophobic and polar regions. A typical pocket might include:
A hydrophobic sub-pocket to accommodate the 1-methyl-indole group. The N-methylation removes the hydrogen bond donor capability of the indole nitrogen, potentially favoring a more deeply buried hydrophobic interaction.
A region with hydrogen bond donors and/or acceptors that can interact with the carboxamide linker and the pyridine nitrogen.
An additional aromatic or hydrophobic pocket that can interact with the N-pyridin-4-yl moiety.
Studies on indole derivatives have identified their binding in the minor groove of DNA and in hydrophobic pockets of proteins like HIV gp41. nih.govresearchgate.net For instance, in the Mycobacterium membrane protein large 3 (MmpL3), indole-2-carboxamide inhibitors are thought to bind within a transmembrane domain, interacting with both hydrophobic and polar residues. nih.gov
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods provide a detailed picture of electron distribution and orbital energies.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable. nih.gov
For this compound, DFT calculations would likely show that the HOMO is distributed mainly over the electron-rich indole ring system, indicating this is the primary site for electrophilic attack. The LUMO is often localized on the more electron-deficient regions, which, in this scaffold, could include the carboxamide and pyridine moieties. A relatively small energy gap would imply that charge transfer can readily occur within the molecule, a property often associated with biologically active compounds. nih.govscirp.org
| Parameter | Definition | Predicted Implication for the Compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity), likely localized on the indole ring. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity), likely localized on pyridine/carboxamide. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. nih.gov Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green areas are neutral.
For this compound, an MEP map is predicted to show:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen of the carboxamide group and the nitrogen atom of the pyridine ring. These are the most likely sites for hydrogen bond acceptance and interactions with electrophiles. researchgate.netresearchgate.net
Positive Potential (Blue): Located around the amide hydrogen (N-H), making it a key hydrogen bond donor site.
Relatively Neutral/Slightly Negative Potential: The surface of the indole and pyridine rings, reflecting their aromatic π-electron clouds. The electrostatic potential over the indole ring is known to be negative, making it suitable for cation-π interactions. pnas.org
This charge distribution is fundamental to how the molecule interacts with biological macromolecules, guiding its orientation within a binding pocket to maximize favorable electrostatic interactions. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.
Several QSAR studies have been performed on series of indole-2-carboxamide derivatives, providing valuable insights into the structural requirements for activity against various targets. nih.govijpar.com
Key Descriptors: Studies on indole-2-carboxamides as cannabinoid receptor 1 (CB1) antagonists revealed that electrostatic potential charges at specific atoms are crucial for activity. For example, increasing the negative electrostatic potential at the carboxamide carbonyl oxygen and positive potential at the indole N-H (if not substituted) could be favorable for activity. researchgate.netijpar.com
3D-QSAR Models: For inhibitors of fructose-1,6-bisphosphatase, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. These models create contour maps that show where steric bulk, electrostatic charge, and hydrophobic properties should be modified to enhance activity. Such models have highlighted the importance of the steric and electrostatic fields around the indole scaffold and its substituents. mdpi.com
Predictive Power: QSAR models for N-arylsulfonyl-indole-2-carboxamide derivatives have demonstrated good predictive ability, suggesting that these computational tools are reliable for guiding the design of more potent analogs within this chemical class. mdpi.comresearchgate.net
Based on these studies, a QSAR model for analogs of this compound would likely find that descriptors related to the electrostatic properties of the carboxamide and pyridine groups, as well as the size and hydrophobicity of substituents on the indole ring, are critical for modulating biological activity.
2D-QSAR and 3D-QSAR (CoMFA, CoMSIA) for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) studies are modeling techniques that aim to correlate the chemical structure of compounds with their biological activity.
2D-QSAR: This approach uses 2D structural descriptors, such as molecular weight, logP (lipophilicity), and topological indices, to build a mathematical model that predicts activity. For a class of indole derivatives, a 2D-QSAR model might reveal that increased lipophilicity and a specific arrangement of hydrogen bond acceptors are positively correlated with the target activity.
3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed picture by considering the 3D structure of molecules. These models are built by aligning a series of active compounds and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting contour maps highlight regions where modifications to the structure, such as the addition of a bulky group or an electronegative atom, could enhance or diminish biological activity. For a series of indole-2-carboxamides, a CoMFA study might indicate that a bulky, electropositive substituent on the indole nitrogen and an electronegative group on the pyridine ring are favorable for activity. nih.govrsc.orgresearchgate.net
While specific CoMFA or CoMSIA models for this compound have not been published, such studies on related indole derivatives have successfully guided the design of more potent compounds. nih.govmdpi.com
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. A pharmacophore model for a target interacting with indole-carboxamide derivatives might consist of:
An aromatic ring feature corresponding to the indole nucleus.
A hydrogen bond acceptor from the carboxamide oxygen.
A hydrogen bond donor from the carboxamide nitrogen.
A second aromatic or hydrogen bond acceptor feature from the pyridine ring.
This model serves as a 3D query to screen large virtual libraries for new compounds that fit the required spatial and chemical features, potentially identifying novel scaffolds for the same biological target. mdpi.com
Computational ADME Prediction and Pharmacokinetic Modeling (In Silico)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are essential for early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. nih.govnih.govresearchgate.net These predictions are based on a compound's physicochemical properties and are calculated using various software platforms and algorithms. nih.govresearchgate.net
Prediction of Aqueous Solubility for Research Optimization
Aqueous solubility is a critical factor for drug absorption and formulation. rsc.org Computational models predict solubility (often as logS) based on descriptors like molecular weight, logP, polar surface area, and the number of hydrogen bond donors and acceptors. nih.govchemrxiv.orgchemrxiv.org For this compound, the presence of the polar carboxamide group and the pyridine nitrogen would be expected to contribute positively to its aqueous solubility compared to a non-polar analogue. Predictive models can classify compounds as having low, medium, or high solubility, guiding chemists in prioritizing compounds or identifying the need for formulation strategies to enhance solubility. nih.gov
Assessment of Microsomal Stability for Research Optimization
Metabolic stability, often assessed in vitro using liver microsomes, indicates how quickly a compound is metabolized by enzymes, which affects its half-life and duration of action in vivo. nih.gov Computational models predict microsomal stability by identifying potential sites of metabolism on the molecule and using data from large experimental datasets. nih.govmdpi.com For this compound, likely sites for metabolism would include the indole ring (hydroxylation) and the N-methyl group (N-dealkylation). In silico tools can predict whether the compound is likely to be rapidly or slowly metabolized, helping researchers to optimize metabolic stability early in the discovery process. nih.govnih.gov
Prediction of P-glycoprotein Recognition
P-glycoprotein (P-gp) is an efflux transporter protein that can pump drugs out of cells, reducing their absorption and efficacy. nih.govresearchgate.net It is a major contributor to multidrug resistance in cancer. researchgate.netnih.gov In silico models predict whether a compound is likely to be a substrate or inhibitor of P-gp. These models use physicochemical properties such as molecular weight, lipophilicity, and the number of hydrogen bond acceptors. nih.gov The structural features of this compound would be analyzed by these models to determine its potential for P-gp interaction, which is a key consideration for oral bioavailability and overcoming drug resistance. researchgate.netnih.gov
Theoretical Pharmacokinetic Parameters
Various computational tools can provide a holistic prediction of a compound's pharmacokinetic profile. These parameters are often derived from the foundational properties discussed above.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| Molecular Weight | ~265 g/mol | Influences size-related absorption and diffusion. |
| logP | 1.5 - 2.5 | Measures lipophilicity; affects solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 50 - 70 Ų | Predicts cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |
| Aqueous Solubility (logS) | Moderate | Crucial for absorption and formulation. |
| Human Intestinal Absorption | High | Predicts the extent of absorption after oral administration. |
| Blood-Brain Barrier (BBB) Permeation | Borderline/Low | Indicates potential for CNS activity or side effects. |
| P-gp Substrate | Yes/No | Determines potential for active efflux from cells. |
Note: The values in this table are theoretical estimates based on the general properties of similar chemical structures and are not derived from specific published studies on this compound.
These in silico predictions collectively form a "drug-like" profile for a compound, allowing researchers to virtually screen and prioritize candidates with the highest probability of success in later preclinical and clinical development stages. nih.govnih.gov
Advanced Research Applications and Future Directions
Development as Chemical Probes for Biological Systems
The development of small molecules as chemical probes is a critical step in elucidating the function of biological targets. For a compound like 1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide, its potential as a chemical probe would hinge on its ability to selectively interact with a specific protein or pathway. The indole (B1671886) core and the pyridinyl moiety are common pharmacophores that can be tailored to achieve high affinity and selectivity for a variety of biological targets. Future research would likely involve screening this compound against a panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to identify a primary biological target. Subsequent modification of the scaffold could then be undertaken to develop more potent and selective probes to study the physiological and pathological roles of the identified target.
Lead Optimization Strategies for Enhanced Potency and Selectivity
Once an initial "hit" compound with some biological activity is identified, lead optimization is a crucial process to enhance its drug-like properties. For this compound, several strategies could be employed. Structure-activity relationship (SAR) studies would be central, involving the synthesis of analogs with modifications at various positions of the indole ring, the N-methyl group, and the pyridine (B92270) ring.
Key Optimization Strategies:
| Strategy | Rationale | Potential Outcome |
| Modification of Indole Substituents | To explore the impact of electronics and sterics on target binding. | Increased potency and selectivity. |
| Variation of the N-Alkyl Group | To probe the binding pocket for additional interactions. | Improved pharmacokinetic properties. |
| Substitution on the Pyridine Ring | To modulate solubility, cell permeability, and target engagement. | Enhanced bioavailability and reduced off-target effects. |
| Bioisosteric Replacement | Replacing moieties with groups of similar physical or chemical properties. | Improved metabolic stability and patentability. |
Investigation of Novel Biological Pathways or Targets
The indole-2-carboxamide scaffold is known to interact with a wide range of biological targets. While established targets for this class include cannabinoid receptors and various kinases, this compound could potentially modulate novel biological pathways. Phenotypic screening, where the compound is tested in cell-based assays that model a disease state, could reveal unexpected activities. Subsequent target deconvolution studies, using techniques such as affinity chromatography or genetic approaches, would then be necessary to identify the specific molecular target responsible for the observed phenotype. This could open up new avenues for therapeutic intervention.
Comparative Studies with Reference Compounds in Preclinical Contexts
To understand the therapeutic potential of this compound, it would be essential to conduct comparative studies with known reference compounds in preclinical models. For instance, if the compound is found to have anticancer activity, it would be compared against standard-of-care chemotherapeutic agents in relevant cancer cell lines and animal models. mdpi.com These studies would aim to establish its relative potency, efficacy, and potential for combination therapy. Key parameters to be evaluated would include its IC50 (half-maximal inhibitory concentration) in cell viability assays and its tumor growth inhibition in in vivo models.
Challenges and Opportunities in Indole-2-Carboxamide Research
The field of indole-2-carboxamide research is both promising and challenging.
Challenges:
Selectivity: Achieving high selectivity for a specific biological target over closely related ones can be difficult.
Pharmacokinetics: Issues such as poor solubility, rapid metabolism, and low oral bioavailability can hinder the development of these compounds into viable drugs.
Synthesis: The synthesis of complex substituted indoles can be challenging and require multi-step procedures. bohrium.com
Opportunities:
Versatile Scaffold: The indole-2-carboxamide core is a privileged scaffold that can be readily modified to target a wide array of biological systems. nih.gov
Novel Mechanisms of Action: The potential to discover compounds with novel mechanisms of action offers opportunities to address unmet medical needs.
Combating Drug Resistance: Indole-2-carboxamides may be effective against drug-resistant strains of pathogens or cancer cells.
Emerging Trends in the Study of Heterocyclic Scaffolds
The study of heterocyclic scaffolds is a dynamic area of medicinal chemistry with several emerging trends. ijprajournal.comnih.govumlub.pl
Key Emerging Trends:
| Trend | Description | Relevance to this compound |
| Diversity-Oriented Synthesis | The creation of structurally diverse libraries of heterocyclic compounds to explore a wider range of chemical space. | Could lead to the discovery of novel analogs with improved properties. |
| Fragment-Based Drug Discovery | The screening of small heterocyclic fragments that bind to a target, followed by their elaboration into more potent lead compounds. | The indole and pyridine moieties could serve as starting fragments. |
| Computational Chemistry | The use of in silico methods to predict the binding of heterocyclic compounds to their targets and to guide lead optimization. | Can accelerate the drug discovery process and reduce the need for extensive empirical screening. |
| Targeting Protein-Protein Interactions | The design of heterocyclic molecules that can disrupt disease-relevant protein-protein interactions. | The indole-2-carboxamide scaffold may be suitable for mimicking key binding motifs. |
| Photoredox Catalysis | The use of light-driven reactions to enable novel and efficient syntheses of complex heterocyclic structures. | Could provide new and more efficient routes to synthesize analogs of the target compound. |
Q & A
Q. What are the standard synthetic routes for 1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide?
The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting ethyl 1-methyl-1H-indole-2-carboxylate with 4-aminopyridine in the presence of a base (e.g., sodium ethoxide) and a polar aprotic solvent like DMF. The reaction proceeds via activation of the ester group, forming the carboxamide bond. Yields can exceed 70% under optimized conditions .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on multimodal spectroscopy :
- ¹H/¹³C NMR : Key peaks include the indole NH (δ 10.2–11.5 ppm) and pyridinyl protons (δ 8.5–8.7 ppm).
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
- X-ray crystallography : Resolves bond angles and confirms the planar indole-pyridine system. For example, similar indole-carboxamides exhibit dihedral angles of 5–15° between the indole and pyridine rings .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
Initial screening often involves in vitro enzyme inhibition assays (e.g., kinase or GPCR targets) due to the compound’s structural similarity to bitopic modulators. For instance, related indole-carboxamides show activity at dopamine D2 receptors via allosteric modulation . Use HEK293 cells transfected with target receptors and measure cAMP levels or calcium flux.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization strategies include:
- Catalytic systems : Pd-mediated coupling (e.g., Buchwald-Hartwig) for regioselective amidation, achieving >85% yield in some indole derivatives .
- Solvent selection : Switching from DMF to DMA (dimethylacetamide) reduces side reactions.
- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h with comparable yields .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Predict binding poses at targets like GPCRs or kinases. For example, the indole-carboxamide moiety may occupy hydrophobic pockets, while the pyridine nitrogen forms hydrogen bonds .
- QM/MM simulations : Analyze electronic effects of substituents (e.g., methyl vs. trifluoromethyl) on binding affinity.
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .
Q. How do crystallographic studies resolve contradictions in reported biological data?
X-ray crystallography clarifies conformational flexibility and dimerization potential. For example, SB269652 (a related indole-carboxamide) adopts a bitopic pose at dopamine D2 receptor dimers, explaining its negative allosteric modulation . Discrepancies in IC₅₀ values across studies may arise from polymorphic crystal forms or solvent-dependent conformational changes .
Q. What advanced analytical techniques characterize polymorphic forms of this compound?
- DSC/TGA : Differentiate polymorphs by melting points and thermal stability.
- Solid-state NMR : Resolves lattice packing effects on chemical shifts.
- PXRD : Quantifies crystalline vs. amorphous content, critical for reproducibility in biological assays .
Q. How does the pyridin-4-yl group influence pharmacokinetic properties compared to other substituents?
The pyridin-4-yl moiety enhances water solubility via hydrogen bonding and improves blood-brain barrier penetration in CNS-targeted studies. SAR data from analogs show that replacing pyridine with phenyl reduces solubility by ~40% but increases metabolic stability .
Methodological Considerations
Q. How to address low solubility in biological assays?
Q. Best practices for reproducibility in synthetic protocols
- Strict anhydrous conditions : Use molecular sieves for amine-containing reactions.
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
